![molecular formula C16H15ClN6O4 B2564988 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide CAS No. 899995-49-4](/img/structure/B2564988.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide
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Description
The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . The 3D structure may be viewed using Java or Javascript .Scientific Research Applications
Synthesis of N-Heterocycles
N-Heterocycles are a class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals. The tert-butyl group in the compound can facilitate the synthesis of N-heterocycles via sulfinimines, which are intermediates in the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These structures are significant as they represent the core motif of many natural products and therapeutically relevant compounds.
Asymmetric Synthesis
The compound’s tert-butyl group is known for its role in asymmetric synthesis, particularly in the creation of enantiopure derivatives. This is crucial for developing drugs with specific chirality, which can greatly influence the efficacy and safety profile of pharmaceuticals .
Inhibitors for Anti-inflammatory Diseases
Derivatives of the compound have been disclosed as effective phosphodiesterase 4 (PDE4) inhibitors, which are important in treating anti-inflammatory diseases. The synthesis route to these enantiopure derivatives highlights the preference for tert-butanesulfinamide, which is related to the tert-butyl group present in the compound, due to the resultant yield and diastereoselectivity .
Stereoselective Reduction Studies
The compound’s structure allows for the exploration of stereochemistry in reduction reactions. Studies on similar structures have provided insights into the steric hindrance effects during the reduction process, which is valuable for understanding reaction mechanisms and designing more efficient synthetic routes .
Antitumor Activity
Compounds with similar structural motifs have been synthesized and tested for antitumor activity. The presence of the tert-butyl group and the pyrazolo[3,4-d]pyrimidinyl moiety could be key in the development of new compounds with potential antitumor properties. Some derivatives have shown good activity in inhibiting tumor cell growth in assays involving HepG2, K562, and HT-29 cell lines .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-11(7-19-22)15(25)21(8-18-13)20-14(24)10-6-9(23(26)27)4-5-12(10)17/h4-8H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHGXHEHJXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide |
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